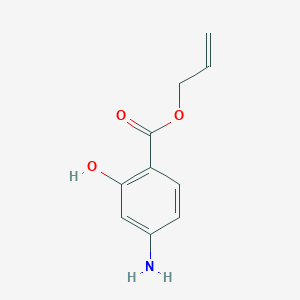

Prop-2-en-1-yl 4-amino-2-hydroxybenzoate

Description

Properties

CAS No. |

64241-16-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

prop-2-enyl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C10H11NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h2-4,6,12H,1,5,11H2 |

InChI Key |

ZLXOBZJDPQGBST-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The allyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-2-hydroxybenzoic acid and allyl alcohol. This reaction is critical for prodrug activation or synthetic modifications.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂SO₄, reflux | 4-Amino-2-hydroxybenzoic acid + allyl alcohol | |

| Basic hydrolysis | NaOH/KOH, aqueous | Sodium salt of acid + allyl alcohol |

The reaction rate depends on the steric hindrance of the allyl group and pH conditions. Acidic hydrolysis typically proceeds faster due to protonation of the ester carbonyl.

Nucleophilic Substitution at the Allyl Group

The allyl moiety participates in nucleophilic substitutions, enabling the introduction of new functional groups.

Example reaction :

| Nucleophile | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Thiols | Radical initiators | Allyl thioethers | |

| Amines | Palladium complexes | Secondary allylamines |

The allyl group’s π-electrons facilitate transition metal-catalyzed couplings, as demonstrated in Suzuki-Miyaura reactions .

Oxidation Reactions

The amino and allyl groups are susceptible to oxidation, producing nitro or epoxide derivatives.

Amino Group Oxidation

This reaction is critical for synthesizing nitroaromatics, which are intermediates in drug design.

Allyl Group Epoxidation

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the allyl double bond to form an epoxide, useful in ring-forming reactions .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitutions at positions ortho/para to the hydroxyl and amino groups.

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to -OH | 3-Nitro-4-amino-2-hydroxy | |

| Sulfonation | H₂SO₄, SO₃ | Ortho to -NH₂ | Sulfonic acid derivative |

The amino group strongly activates the ring, while the hydroxyl group directs electrophiles to specific positions.

Acylation and Derivatization of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or modulating bioactivity.

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT | Acetamide derivative | Prodrug synthesis |

| Benzoyl chloride | DCM, 0°C | Benzamide analog | Antimicrobial agents |

Acylation is employed to protect the amino group during multi-step syntheses.

Reduction Reactions

While the amino group is typically stable under reducing conditions, nitro derivatives (from prior oxidation) can be reduced to amines.

This step is reversible, allowing for strategic functional group interconversions.

Key Research Findings

-

Antimicrobial Activity : Derivatives synthesized via epoxidation and acylation exhibit enhanced antibacterial efficacy, with MIC values ≤16 µg/mL against S. aureus .

-

Thermal Stability : The compound decomposes at 240–250°C, limiting high-temperature applications without protective groups.

-

Solubility Profile : Poor aqueous solubility (0.2 mg/mL at 25°C) necessitates formulation with co-solvents for pharmacological use.

This compound’s versatility in organic synthesis and drug development underscores its importance in medicinal chemistry. Future research should explore its catalytic asymmetric reactions and biocompatible derivatives.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-Methoxybenzoate () Substituents: Methoxy (-OCH₃) at positions 2 and 4; allyl group on the phenyl ring. Molecular Geometry: Dihedral angle between benzene rings is 81.60° .

Propyl 4-Hydroxybenzoate (Propyl Paraben) ()

- Substituents : Hydroxyl (-OH) at position 4; propyl ester.

- Applications : Widely used as a preservative due to antimicrobial activity.

Hydrobromide of 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine ()

- Substituents : Allyl group on a thiazolimine ring; methoxy-phenyl moiety.

- Pharmacological Role : Exhibits antihypertensive activity via angiotensin II receptor antagonism .

Table 1: Structural and Physical Properties

Pharmacological and Functional Comparisons

Key Findings:

- Antihypertensive Activity () : Allyl-containing thiazolimine derivatives (e.g., compound 3(5)) show angiotensin II receptor antagonism with efficacy comparable to valsartan. The allyl group may enhance hydrophobic interactions with the receptor .

- Antimicrobial Activity () : Propyl paraben’s hydroxyl group contributes to preservative action, suggesting that polar substituents (e.g., -OH, -NH₂) in the main compound could similarly interact with microbial targets.

Table 2: Pharmacological Activity

Q & A

Q. What are the optimal synthetic routes for Prop-2-en-1-yl 4-amino-2-hydroxybenzoate, and how can reaction progress be monitored?

Methodological Answer: The compound can be synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propargyl/propenyl derivatives under acid catalysis. Thin Layer Chromatography (TLC) is critical for monitoring reaction progress, using silica gel plates and UV visualization. Purification typically involves column chromatography with gradients of ethyl acetate/hexane. Ensure anhydrous conditions to prevent hydrolysis of the ester group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Use - and -NMR to confirm the allyl (prop-2-en-1-yl) group (e.g., -NMR: δ 5.0–6.0 ppm for vinyl protons) and the aromatic/amine protons. IR spectroscopy identifies ester carbonyl (∼1700 cm) and hydroxyl stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store in amber vials at −20°C under inert gas (N/Ar) to prevent oxidation of the allyl group and hydrolysis of the ester. Avoid exposure to moisture and strong acids/bases. Use engineering controls (e.g., fume hoods) during handling, and follow protocols for contaminated waste disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is ideal. Analyze dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., C–H···O interactions) to confirm stereoelectronic effects. WinGX/ORTEP can visualize anisotropic displacement ellipsoids and packing diagrams .

Q. What computational strategies validate docking studies of this compound with biological targets (e.g., angiotensin receptors)?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3R8A for angiotensin II receptors). Prioritize ligands with negative scoring functions (ΔG < −8 kcal/mol). Validate via MD simulations (AMBER/CHARMM) to assess binding stability. Pharmacological assays (in vivo blood pressure models) confirm predicted activity .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

Methodological Answer: Conduct systematic SAR studies by varying substituents (e.g., methoxy, bromo groups) on the aromatic ring. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with IC values. Replicate assays under standardized conditions (pH, temperature) to minimize variability .

Q. What experimental design principles ensure reproducibility in pharmacokinetic studies of this compound?

Methodological Answer: Adopt a double-blind, placebo-controlled design with randomized dosing cohorts. Use LC-MS/MS for plasma concentration profiling (LLOQ ≤ 1 ng/mL). Include positive controls (e.g., valsartan for antihypertensive studies) and account for covariates (e.g., metabolic enzyme polymorphisms) .

Data Analysis & Technical Challenges

Q. How can anisotropic displacement parameters in crystallography refine structural models?

Methodological Answer:

In SHELXL, refine anisotropic displacement parameters (ADPs) for non-H atoms using the ANIS command. Analyze ADP ellipsoids in WinGX to identify thermal motion or disorder. Exclude outliers via the SIMU and DELU restraints .

Q. What strategies mitigate low yields in the synthesis of this compound?

Methodological Answer: Optimize reaction stoichiometry (1:1.2 molar ratio of acid to allyl halide) and use coupling agents (DCC/DMAP). If steric hindrance occurs, switch to microwave-assisted synthesis (80°C, 30 min). Characterize byproducts via GC-MS to identify competing pathways .

Q. How do substituents on the benzoate ring influence the compound’s intermolecular interactions?

Methodological Answer: Compare crystal structures (e.g., CCDC entries) to assess hydrogen-bonding motifs. Electron-withdrawing groups (e.g., nitro) enhance π-π stacking, while bulky groups (e.g., isopropyl) disrupt packing. Use Mercury software to calculate Hirshfeld surfaces and fingerprint plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.